molecular formula C7H5N5O B155169 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 69205-79-4

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Cat. No. B155169
CAS RN: 69205-79-4
M. Wt: 175.15 g/mol
InChI Key: FMKSMYDYKXQYRV-UHFFFAOYSA-N
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Description

The compound "2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile" is a heterocyclic molecule that belongs to the pyrrolopyrimidine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of such compounds typically includes a pyrrolopyrimidine core, which is a fused bicyclic ring system combining pyrrole and pyrimidine rings.

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of NaOH in ethanol has been used to synthesize related triazolopyrimidine carbonitriles . Another approach involves a Cu(I)-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitriles under an oxygen atmosphere, leading to the formation of pyridopyrimidine carbonitriles . Additionally, a three-component condensation method has been employed to synthesize hydroxypyrimidine carbonitriles using aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of synthesized compounds can be confirmed by inspecting their 1H-NMR, 13C-NMR, IR, and MS spectra . X-ray crystallography has also been used to determine the crystal structure of a related compound, revealing details such as unit cell dimensions and the coplanarity of the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo a range of chemical reactions. A dimerization reaction followed by pyrrole cyclization has been observed when treating certain quinazolineacetonitriles with sodium hydride, leading to the formation of aminonitriles . Additionally, reactions with formic acid, phosphorus oxychloride, and aromatic amines have been used to synthesize pyrrolopyrimidine-4-amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. These properties can be characterized by techniques such as NMR, IR, UV, MS, and elemental analyses . The crystal packing of these compounds can be stabilized by intermolecular hydrogen bond interactions, as observed in X-ray crystallographic studies . Furthermore, some derivatives have been found to possess fungicidal properties, indicating their potential as bioactive molecules .

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Derivatives

Research has demonstrated the potential of 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile in synthesizing various pyrrolopyrimidine derivatives. These compounds are of interest due to their unique chemical structures and potential applications in different fields of chemistry and medicine. For instance, Hilmy (2002) reported the synthesis of pyrrolo[2,3-d]pyrimidin-4-amines from 2-aminopyrrole-3-carbonitriles, highlighting the versatility of these compounds in chemical synthesis Hilmy, 2002.

Catalysis and Synthesis of Triazolopyrimidines

Another study by Khashi, Davoodnia, and Rao Lingam (2015) explored the DMAP-catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a related compound, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This research indicates the applicability of these compounds in creating more complex chemical structures through catalytic processes Khashi, Davoodnia, & Rao Lingam, 2015.

Potential in Antitumor Agents

Gangjee, Lin, Kisliuk, and McGuire (2005) focused on the synthesis of specific pyrrolo[2,3-d]pyrimidine derivatives as potential antitumor agents. They demonstrated that these compounds could inhibit human dihydrofolate reductase and thymidylate synthase, crucial enzymes in cancer cell proliferation Gangjee, Lin, Kisliuk, & McGuire, 2005.

Applications in Antimicrobial Agents

Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives from related compounds and evaluated their antimicrobial activity. This study showcases the potential of pyrrolo[2,3-d]pyrimidine derivatives in developing new antimicrobial agents Banothu & Bavanthula, 2012.

Novel Ring Systems and Chemical Transformations

Kim and Santilli's research from 1971 on 7-deazapurines revealed the synthesis and reactions of 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile and related compounds, leading to the creation of new ring systems. This highlights the role of pyrrolopyrimidines in advancing our understanding of chemical transformations and novel structures Kim & Santilli, 1971.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P280, P305, P310, P338, P351 .

properties

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKSMYDYKXQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332223
Record name 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

CAS RN

69205-79-4
Record name 2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
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2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
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2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
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2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
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2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Citations

For This Compound
8
Citations
S Ölgen, YG Isgör, T Coban - Archiv der Pharmazie: An …, 2008 - Wiley Online Library
Therapy with receptor tyrosine kinase inhibitors provides an improved treatment option in a number of diseases such as cancer, myocardial infection, osteoporosis, stroke, and …
Number of citations: 21 onlinelibrary.wiley.com
CL Gibson, S La Rosa, K Ohta, PH Boyle, F Leurquin… - Tetrahedron, 2004 - Elsevier
Variously substituted 7-deazaguanines are of interest as inhibitors of GTP cyclohydrolase I, the first enzyme in the biosynthetic pathway leading to dihydrofolate and tetrahydrobiopterin. …
Number of citations: 44 www.sciencedirect.com
SL Mínguez - 2011 - scholar.archive.org
Prostate cancer is a commonly diagnosed variety of cancer amongst men. Early prostate cancer causes no symptoms. In later stages of the disease it can cause symptoms similar to …
Number of citations: 0 scholar.archive.org
NG Anthony, J Baiget, G Berretta, M Boyd… - Journal of medicinal …, 2017 - ACS Publications
IKKβ plays a central role in the canonical NF-kB pathway, which has been extensively characterized. The role of IKKα in the noncanonical NF-kB pathway, and indeed in the canonical …
Number of citations: 36 pubs.acs.org
M Nelp - 2016 - repository.arizona.edu
Nitrile-containing natural products are rare in Nature, and there have been very few studies on the mechanisms by which they are synthesized and utilized. The biosynthesis of 7-…
Number of citations: 0 repository.arizona.edu
HF Ji, DX Kong, L Shen, LL Chen, BG Ma, HY Zhang - Genome biology, 2007 - Springer
Background Extant life depends greatly on the binding of small molecules (such as ligands) with macromolecules (such as proteins), and one ligand can bind multiple proteins. However…
Number of citations: 75 link.springer.com
M Schill, T Koslowski - The Journal of Physical Chemistry B, 2013 - ACS Publications
Aptamers, ie, short sequences of RNA and single-stranded DNA, are capable of specificilly binding objects ranging from small molecules over proteins to entire cells. Here, we focus on …
Number of citations: 2 pubs.acs.org
JM Cruz-Toledo - 2014 - repository.library.carleton.ca
The past 30 years of RNA research have seen a fundamental shift in our understanding of the biological roles that these macromolecules play. The sea change from our initial …
Number of citations: 4 repository.library.carleton.ca

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